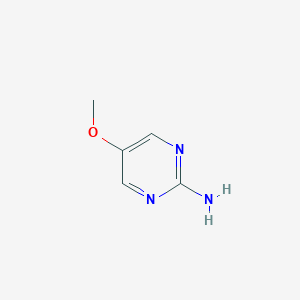

2-Amino-5-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHHAPNRIQLSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367935 | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13418-77-4 | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4): A Key Building Block in Modern Drug Discovery

This document provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, its reactivity, and its applications, providing field-proven insights for its practical use in the laboratory.

Core Molecular Profile and Physicochemical Properties

2-Amino-5-methoxypyrimidine (CAS: 13418-77-4) is a substituted pyrimidine that serves as a versatile scaffold and intermediate in organic synthesis. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active agents, including a number of FDA-approved drugs.[1] The specific substitution pattern of this molecule—an electron-donating amino group at the 2-position and a methoxy group at the 5-position—imparts a unique electronic character that dictates its reactivity and utility.

Quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13418-77-4 | [2][3][4] |

| Molecular Formula | C₅H₇N₃O | [2][5] |

| Molecular Weight | 125.13 g/mol | [2][5] |

| IUPAC Name | 5-methoxypyrimidin-2-amine | [5][6] |

| Physical Form | Solid, Powder | [6][7] |

| pKa (Predicted) | 3.62 ± 0.10 | [7] |

| XLogP3 (Predicted) | -0.2 | [5] |

| Topological Polar Surface Area | 61 Ų | [5][8] |

| Solubility | Soluble in Chloroform, Methanol | [7] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][6] |

Synthesis and Manufacturing: A Mechanistic Perspective

While numerous routes to substituted pyrimidines exist, a common and industrially relevant strategy involves the cyclocondensation of guanidine with a suitable three-carbon electrophilic partner.[9] This approach is favored for its convergence and the ready availability of starting materials. The synthesis of pyrimidines from malononitrile derivatives is also a well-established method.[10][11]

The core logic of the guanidine-based synthesis is the formation of two new carbon-nitrogen bonds to close the six-membered heterocyclic ring. The reaction is typically base-catalyzed, which serves to deprotonate a precursor, generating a more potent nucleophile to initiate the cyclization cascade.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 13418-77-4|2-Amino-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 4. CAS 13418-77-4 | 4H56-1-0QK | MDL MFCD00187864 | 2-Amino-5-methoxypyrimidine | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methoxypyrimidine | 13418-77-4 [sigmaaldrich.com]

- 7. 2-AMINO-5-METHOXYPYRIMIDINE CAS#: 13418-77-4 [chemicalbook.com]

- 8. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 11. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Amino-5-methoxypyrimidine: A Cornerstone Scaffold in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4), a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved therapeutics.[1] This document delves into the fundamental chemical identity, structural characteristics, synthesis, and spectroscopic analysis of 2-Amino-5-methoxypyrimidine. Furthermore, it explores its critical role as a versatile building block in the synthesis of novel bioactive molecules, supported by field-proven insights and methodologies. The guide is structured to provide both foundational knowledge and practical application, ensuring a thorough understanding for scientists engaged in pharmaceutical research.

Introduction: The Significance of the Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrimidine ring system being one of the most prominent.[2] As a core component of nucleobases like cytosine, thymine, and uracil, the pyrimidine motif is intrinsically recognized by biological systems. This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine scaffold a focal point for the development of new therapeutic agents.[1][3] Derivatives of pyrimidine exhibit an exceptionally broad range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects.[4][5]

2-Amino-5-methoxypyrimidine emerges as a particularly valuable synthon within this chemical class. Its structure features two key functional groups poised for chemical elaboration: a nucleophilic amino group at the 2-position and a methoxy group at the 5-position that influences the electronic properties of the ring. These features allow medicinal chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will illuminate the properties and applications that make 2-Amino-5-methoxypyrimidine a frequently utilized intermediate in the journey from chemical synthesis to clinical candidates.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in research and development.

Structure and Nomenclature

The formal IUPAC name for this compound is 5-methoxypyrimidin-2-amine .[6] However, it is widely known in commercial and research contexts as 2-Amino-5-methoxypyrimidine.

Caption: Chemical structure of 2-Amino-5-methoxypyrimidine.

Physicochemical Data

The fundamental properties of 2-Amino-5-methoxypyrimidine are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 13418-77-4 | [6][7] |

| Molecular Formula | C₅H₇N₃O | [6][7] |

| Molecular Weight | 125.13 g/mol | [6][7] |

| Appearance | Off-white to Yellow/Tan Solid/Powder | [8] |

| Melting Point | 86-88 °C | [8] |

| Boiling Point | 313 °C (Predicted) | [8] |

| Solubility | Soluble in Chloroform, Methanol | [8] |

| pKa | 3.62 ± 0.10 (Predicted) | [8] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are cornerstones of reproducible scientific research.

Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for preparing 2-Amino-5-methoxypyrimidine is via the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated precursor. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a good leaving group, such as a chloride, by a nucleophile like ammonia.

A representative procedure is the reaction of 2-chloro-5-methoxypyrimidine with aqueous ammonia under elevated temperature and pressure, often facilitated by microwave irradiation to accelerate the reaction.[8]

Experimental Protocol:

-

Reagent Charging: To a microwave-safe reaction vessel, add 2-chloro-5-methoxypyrimidine (1.0 eq).

-

Solvent/Reagent Addition: Add 25% aqueous ammonia solution (excess, e.g., 10-20 eq).

-

Reaction: Seal the vessel and heat the mixture to 150 °C using a microwave reactor for 3 hours. Causality: The high temperature and pressure are necessary to overcome the activation energy for the SNAr reaction. The microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.

-

Work-up: After cooling, concentrate the reaction mixture to dryness under reduced pressure to remove excess ammonia and water.

-

Purification: Dissolve the crude residue in a suitable solvent mixture (e.g., dichloromethane/methanol) and purify using silica gel column chromatography. Elute with a gradient of ethyl acetate in heptane (e.g., 50-100%). Causality: Chromatography separates the desired product from unreacted starting material and any potential side products based on differential polarity.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to yield 2-Amino-5-methoxypyrimidine as a crystalline solid.

Caption: General workflow for the synthesis of 2-Amino-5-methoxypyrimidine.

Spectroscopic Characterization

Structural confirmation and purity assessment are self-validating steps in any synthesis. The identity of the synthesized 2-Amino-5-methoxypyrimidine is confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For 2-Amino-5-methoxypyrimidine, the expected spectrum (in DMSO-d₆) would show three key signals:

-

A singlet for the two pyrimidine ring protons (H2 and H6), which appear as one signal due to symmetry, around δ 8.02 ppm.[8]

-

A broad singlet for the two protons of the amino (-NH₂) group around δ 6.06 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[8]

-

A sharp singlet for the three protons of the methoxy (-OCH₃) group around δ 3.71 ppm.[8]

-

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For 2-Amino-5-methoxypyrimidine, the expected molecular ion peak [M+H]⁺ would be observed at m/z 126.1.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches would include N-H stretching for the amine (typically 3300-3500 cm⁻¹) and C-O stretching for the methoxy ether group (typically 1050-1150 cm⁻¹).

Applications in Drug Discovery and Development

2-Amino-5-methoxypyrimidine is not typically a final drug product but rather a crucial intermediate. Its value lies in providing a robust and modifiable scaffold upon which greater molecular complexity and targeted biological activity can be built.

A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The amino group at the 2-position serves as a primary attachment point for side chains that can extend into other regions of the ATP pocket, conferring selectivity and potency. The methoxy group at the 5-position can be used to fine-tune solubility, metabolic stability, and electronic properties.

Intermediate in Bioactive Compound Synthesis

The reactivity of the amino group allows for a wide range of subsequent chemical transformations, including amide bond formation, urea formation, and participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination). This versatility enables the rapid generation of libraries of diverse compounds for high-throughput screening. For example, related aminopyrimidines are key intermediates in the synthesis of vitamins and various pharmaceuticals.[10]

Caption: Role of 2-Amino-5-methoxypyrimidine as a scaffold for generating diverse chemical libraries.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on Globally Harmonized System (GHS) classifications, 2-Amino-5-methoxypyrimidine presents several hazards.

| GHS Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [6] |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. It is noted as being air-sensitive.[8] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-methoxypyrimidine is a quintessential example of a high-value chemical intermediate in modern drug discovery. Its straightforward synthesis, combined with the strategic placement of reactive and modulating functional groups on a biologically relevant pyrimidine core, makes it an indispensable tool for medicinal chemists. From serving as a hinge-binding anchor in kinase inhibitors to acting as a versatile scaffold for library synthesis, this compound facilitates the exploration of vast chemical space. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Available at: [Link]

-

Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Available at: [Link]

- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (1990). Google Patents.

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.

-

Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. Available at: [Link]

-

Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019). Asian Journal of Chemistry. Available at: [Link]

-

IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. (n.d.). Scilit. Available at: [Link]

-

Process for the preparation of 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine from 4-chloro-2,5-dimethoxypyrimidine. (2015). Justia Patents. Available at: [Link]

-

2-Amino-5-methoxypyrimidine. (n.d.). PubChem. Available at: [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.). Google Patents.

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.

-

Preparation method of 2-amino-6-methoxypyrimidine derivatives (2–17). (n.d.). ResearchGate. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

-

New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (2010). PubMed. Available at: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-AMINO-5-METHOXYPYRIMIDINE CAS#: 13418-77-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-methoxypyrimidine: A Core Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, strategic applications, and the rationale behind its use in modern medicinal chemistry.

Core Molecular and Physical Properties

2-Amino-5-methoxypyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself as components of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug design.

The core attributes of 2-Amino-5-methoxypyrimidine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H7N3O | [1][2][3][4] |

| Molecular Weight | 125.13 g/mol | [1][2][3][4] |

| CAS Number | 13418-77-4 | [2][3][4] |

| IUPAC Name | 5-methoxypyrimidin-2-amine | [5] |

| Synonyms | 5-Methoxy-2-pyrimidinamine | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% |

The structure, characterized by an amino group at position 2 and a methoxy group at position 5 of the pyrimidine ring, provides specific hydrogen bonding and electronic properties that are crucial for its role as a versatile synthetic intermediate.

Caption: Chemical structure of 2-Amino-5-methoxypyrimidine.

Scientific Rationale and Applications in Drug Discovery

The pyrimidine core is a cornerstone of modern drug discovery, valued for its synthetic tractability and its ability to act as a bioisostere for other aromatic systems like the phenyl group.[6] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[6]

2-Amino-5-methoxypyrimidine serves as a quintessential "building block." This term signifies that it is not typically an active pharmaceutical ingredient (API) itself but is a starting material for the synthesis of more complex molecules. The amino group provides a reactive handle for forming new chemical bonds, allowing medicinal chemists to elaborate the structure and explore structure-activity relationships (SAR).

Key Strategic Advantages:

-

Scaffold for Library Synthesis: The compound's reactive nature makes it ideal for creating large libraries of related molecules. These libraries can then be screened against biological targets (e.g., enzymes, receptors) to identify lead compounds for new drug candidates.

-

Kinase Inhibitor Development: The pyrimidine scaffold is prevalent in many approved kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of aminopyrimidines are frequently designed to target the ATP-binding site of kinases, with notable applications in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer.[7]

-

Modulation of Physicochemical Properties: The methoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for a successful drug.

Synthesis Strategies: A Conceptual Overview

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While specific, proprietary methods for producing 2-Amino-5-methoxypyrimidine on an industrial scale may vary, the fundamental approach often involves a cyclization reaction to form the core heterocyclic ring.

A common conceptual pathway involves the condensation of a guanidine-containing compound (which provides the N-C-N unit, including the 2-amino group) with a three-carbon synthon, such as a substituted malonate derivative.[8] Subsequent functional group manipulations, such as methylation, can then be performed to yield the final product.[9] The choice of starting materials and reaction conditions is critical for controlling regioselectivity and achieving high yields.[8]

Caption: Conceptual workflow for pyrimidine synthesis.

Experimental Protocol: Application in a Suzuki Coupling Reaction

To illustrate the practical utility of 2-Amino-5-methoxypyrimidine as a building block, we present a representative, field-proven protocol for its use in a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To synthesize a 2-amino-5-aryl-pyrimidine derivative, a common motif in kinase inhibitors.

Methodology:

-

Reaction Setup:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-bromopyrimidine (a related starting material, as the amino group itself is not typically displaced in Suzuki couplings. This illustrates the common strategy of starting with a halogenated pyrimidine).

-

Add the desired Arylboronic acid (1.2 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a base, such as sodium carbonate (2.0 equivalents), dissolved in water.

-

-

Solvent Addition:

-

Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio). The choice of solvent is critical for ensuring all reactants are in solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired 2-amino-5-aryl-pyrimidine.

-

This self-validating protocol includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds as expected before committing to the purification steps.

Safety and Handling

As a laboratory chemical, 2-Amino-5-methoxypyrimidine must be handled with appropriate care.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep in a dark place under an inert atmosphere.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10][11][12]

References

-

2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904. PubChem. [Link]

-

CAS No : 13418-77-4| Chemical Name : 2-Amino-5-methoxypyrimidine. Pharmaffiliates. [Link]

-

2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244. PubChem. [Link]

-

SAFETY DATA SHEET - 2-Amino-5-methoxypyrimidine. Fisher Scientific. [Link]

-

Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

-

Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. [Link]

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [Link]

Sources

- 1. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Amino-5-methoxypyrimidine - CAS:13418-77-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-5-methoxypyrimidine

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is a cornerstone of its journey from discovery to application. For researchers, scientists, and drug development professionals, solubility data is not merely a physical property; it is a critical parameter that dictates the feasibility of reaction conditions, the ease of purification, and the bioavailability of a potential therapeutic agent. 2-Amino-5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis, is no exception. Its utility is intrinsically linked to its behavior in various solvent systems.

This technical guide provides a comprehensive exploration of the solubility of 2-amino-5-methoxypyrimidine in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides robust experimental protocols to empower researchers to determine solubility in their own laboratory settings.

Physicochemical Properties of 2-Amino-5-methoxypyrimidine

A thorough understanding of a molecule's inherent properties is the first step in predicting its solubility. The interplay of these characteristics governs the intermolecular forces at play between the solute and the solvent.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 86-88 °C | ECHEMI[2] |

| pKa (Predicted) | 3.62 ± 0.10 | ChemicalBook |

| Appearance | Off-white to yellow or tan solid/powder | Fisher Scientific[3], ECHEMI[2] |

| InChI Key | KAHHAPNRIQLSFT-UHFFFAOYSA-N | [4] |

Theoretical Considerations for Solubility

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide for predicting solubility. This principle is rooted in the nature of intermolecular forces: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. 2-Amino-5-methoxypyrimidine possesses a unique combination of functional groups that contribute to its overall polarity and solubility characteristics.

-

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors.

-

The Amino Group (-NH₂): This group is a strong hydrogen bond donor and can also act as an acceptor, significantly contributing to the molecule's polarity.

-

The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

The presence of these functional groups suggests that 2-amino-5-methoxypyrimidine will exhibit a preference for polar solvents, particularly those that can participate in hydrogen bonding.

Insights from a Structurally Analogous Compound

While direct quantitative solubility data for 2-amino-5-methoxypyrimidine is scarce, a comprehensive study on the solubility of a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine , in twelve organic solvents provides invaluable insight.[5] The mole fraction solubility of this analog was found to decrease in the following order at a given temperature:

N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[5]

This trend aligns with theoretical expectations. The highest solubility is observed in polar aprotic solvents like DMF and acetone, as well as the polarizable solvent 1,4-dioxane. Moderate solubility is seen in polar protic solvents like alcohols and the less polar solvent, ethyl acetate. The lowest solubility is found in the nonpolar aromatic solvents, toluene and ethyl benzene.

Given the structural similarities, it is reasonable to hypothesize that 2-amino-5-methoxypyrimidine will follow a similar trend. The absence of the electron-withdrawing chloro group in 2-amino-5-methoxypyrimidine may slightly alter its overall polarity and crystal lattice energy, which in turn could lead to some differences in the absolute solubility values. However, the general preference for polar solvents is expected to be maintained.

Experimental Determination of Solubility: A Step-by-Step Protocol

For definitive solubility data, experimental determination is paramount. The equilibrium solubility (or shake-flask) method is a reliable and widely accepted technique for accurately measuring the thermodynamic solubility of a compound.

Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

2-Amino-5-methoxypyrimidine (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of solid 2-amino-5-methoxypyrimidine to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-amino-5-methoxypyrimidine.

-

Prepare a calibration curve using standard solutions of 2-amino-5-methoxypyrimidine of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of 2-amino-5-methoxypyrimidine in the chosen solvent. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the equilibrium solubility (shake-flask) method.

High-Throughput Solubility Screening

For early-stage drug discovery and lead optimization, high-throughput solubility assays offer a faster, more resource-efficient alternative to the traditional shake-flask method. These methods often utilize smaller sample volumes in 96-well plate formats and can provide kinetic or thermodynamic solubility data. While a detailed protocol is beyond the scope of this guide, it is important for researchers to be aware of these techniques as they can be invaluable for screening large numbers of compounds or solvent conditions.

Safety and Handling of 2-Amino-5-methoxypyrimidine

As with any chemical compound, proper safety precautions must be observed when handling 2-amino-5-methoxypyrimidine. The following information is derived from available Safety Data Sheets (SDS).[2][3][4]

Hazard Identification:

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[2]

-

Eye Irritation: Category 2 - Causes serious eye irritation.[2][3]

-

Specific target organ toxicity (single exposure): Category 3 - May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Handling and Storage:

-

Handle in a well-ventilated area.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep in a dark place under an inert atmosphere.[4]

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-amino-5-methoxypyrimidine in organic solvents. While quantitative data in the public domain is limited, a strong theoretical framework based on its physicochemical properties and comparison with a structurally similar analog has been established. This guide empowers researchers with the necessary knowledge and a detailed experimental protocol to confidently and safely determine the solubility of 2-amino-5-methoxypyrimidine for their specific applications. A thorough understanding and experimental validation of solubility will undoubtedly accelerate research and development efforts involving this promising chemical entity.

References

-

PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Z., Wang, J., Zhao, H., & Li, X. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 277, 553-561. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-methoxypyrimidine

This guide provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, with a specific focus on its physical state and melting point. Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a detailed protocol for empirical verification of its melting point, and the scientific rationale behind the characterization process.

Introduction: The Significance of the Pyrimidine Scaffold

2-Amino-5-methoxypyrimidine belongs to the pyrimidine class of aromatic heterocyclic compounds. Pyrimidines are not merely synthetic curiosities; they are fundamental building blocks of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Its synthetic versatility and ability to form multiple hydrogen bonds allow it to serve as a crucial pharmacophore in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1]

Accurate characterization of novel pyrimidine derivatives like 2-Amino-5-methoxypyrimidine is a foundational step in the drug discovery pipeline. Properties such as melting point and physical state are critical quality attributes that provide insights into purity, stability, and polymorphism—factors that can significantly influence downstream formulation, bioavailability, and regulatory approval.

Core Physicochemical Properties

2-Amino-5-methoxypyrimidine (CAS RN: 13418-77-4) is a solid at ambient temperature.[2] Its key identifiers and properties are summarized in the table below. The melting point is a critical parameter, indicating the temperature at which the material transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow range.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxypyrimidin-2-amine | [2] |

| CAS Number | 13418-77-4 | [3][4][5][6] |

| Molecular Formula | C₅H₇N₃O | [4][6][7] |

| Molecular Weight | 125.13 g/mol | [4][6][7] |

| Physical State | Solid / Powder | [2] |

| Melting Point | 86-88 °C | [3] |

In-Depth Analysis of Physical State and Purity

The physical form of an active pharmaceutical ingredient (API) is of paramount importance. 2-Amino-5-methoxypyrimidine is typically supplied as a solid powder. The consistency and morphology of this powder can be indicative of its crystalline nature.

The melting point serves as a primary indicator of purity. A pure, crystalline compound will exhibit a sharp, well-defined melting point, typically within a 0.5-1.0 °C range. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, the experimentally determined melting range of 86-88 °C for 2-Amino-5-methoxypyrimidine suggests a compound of high purity.[3] Any significant deviation from this range would warrant further investigation into the material's integrity.

Experimental Protocol: Melting Point Determination by the Capillary Method

The following protocol describes a robust, self-validating method for determining the melting point of 2-Amino-5-methoxypyrimidine, adhering to standards recognized by major pharmacopeias.[8][9]

Principle

The capillary method involves heating a small, packed sample in a glass capillary tube within a calibrated heating block.[10] The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded to define the melting range.

Materials and Apparatus

-

Substance: 2-Amino-5-methoxypyrimidine (dry, finely powdered)

-

Apparatus: Digital Melting Point Apparatus (e.g., Mel-Temp or equivalent)

-

Sample Tubes: Glass capillary tubes (1.3–1.5 mm outer diameter, 0.1–0.3 mm wall thickness)[8]

-

Tools: Spatula, mortar and pestle (if needed to pulverize sample)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 2-Amino-5-methoxypyrimidine sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[11]

-

If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a mortar and pestle.

-

Create a small mound of the powdered sample on a clean, dry surface.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the sample mound, forcing a small amount of powder into the tube.[11]

-

Invert the tube (sealed end down) and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the bottom.[11]

-

Repeat until the packed sample height is approximately 2-3 mm. Consistent sample height is crucial for reproducible results.[10]

-

-

Instrument Setup and Calibration:

-

Ensure the melting point apparatus is calibrated using certified melting point standards (e.g., Benzophenone, Caffeine) that bracket the expected melting point of the sample.[8]

-

Place the loaded capillary tube into the heating block of the apparatus.

-

-

Melting Point Measurement:

-

Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to find an approximate melting point.[11]

-

Accurate Determination: For 2-Amino-5-methoxypyrimidine, set the apparatus to heat rapidly to approximately 65 °C (20 °C below the expected melting point).[11]

-

Crucial Step: Once the temperature reaches the set point, reduce the heating rate to 1-2 °C per minute.[8] This slow ramp rate is essential to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[11]

-

Record T₁: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11]

-

Record T₂: Continue heating at the slow rate. Record the temperature (T₂) at which the last solid particle melts and the sample becomes a clear, uniform liquid.

-

The melting range is reported as T₁ – T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Important: Always use a fresh, new sample for each subsequent trial. A previously melted and re-solidified sample may exhibit different crystalline properties and yield an inaccurate result.[11]

-

Perform the determination in triplicate to ensure consistency and report the average range.

-

Workflow Visualization

The logical flow of the melting point determination protocol is critical for ensuring accuracy and reproducibility. The following diagram illustrates the key decision points and steps in the workflow.

Caption: Logical workflow for accurate melting point determination.

Conclusion

The characterization of 2-Amino-5-methoxypyrimidine reveals it to be a solid with a distinct melting point of 86-88 °C. This value is not merely a physical constant but a critical indicator of the compound's purity and identity. The detailed capillary method protocol provided herein represents a scientifically sound and verifiable approach for researchers to confirm these properties in a laboratory setting. Adherence to such rigorous analytical practices is fundamental to ensuring data integrity and advancing the development of new chemical entities in the pharmaceutical sciences.

References

-

University of Calgary. Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Scribd. Melting Point Determination Guide. [Link]

-

PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]

-

abcr Gute Chemie. AB334189 | CAS 13418-77-4. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Asian Journal of Chemistry. (2019, June 25). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

-

PubChem. 2-Amino-5-methoxypyrimidine. [Link]

-

ScienceDirect. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]

-

PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methoxypyrimidine | 13418-77-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 13418-77-4 CAS Manufactory [chemicalbook.com]

- 5. CAS 13418-77-4 | 4H56-1-0QK | MDL MFCD00187864 | 2-Amino-5-methoxypyrimidine | SynQuest Laboratories [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mt.com [mt.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 2-Amino-5-methoxypyrimidine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4), a key building block in medicinal chemistry and drug development. The following sections offer an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and expert interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Properties

2-Amino-5-methoxypyrimidine is a substituted pyrimidine with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring an amino group and a methoxy group on the pyrimidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Caption: ¹H NMR assignments for 2-Amino-5-methoxypyrimidine.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-methoxypyrimidine

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~163 | C2 |

| ~158 | C4, C6 |

| ~145 | C5 |

| ~55 | -OCH₃ |

Rationale for Predictions:

-

C2: This carbon is attached to two electronegative nitrogen atoms and the amino group, leading to a significant downfield shift, predicted to be around 163 ppm.

-

C4 and C6: These carbons are equivalent and are adjacent to ring nitrogens, placing them in the aromatic region, expected around 158 ppm.

-

C5: This carbon is attached to the methoxy group and is part of the aromatic system, with an expected chemical shift of approximately 145 ppm.

-

-OCH₃: The carbon of the methoxy group is aliphatic and attached to an oxygen atom, typically appearing around 55 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for 2-Amino-5-methoxypyrimidine.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Amino-5-methoxypyrimidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic (pyrimidine ring) |

| 2950-2850 | C-H stretching | Aliphatic (-OCH₃) |

| 1650-1550 | C=N and C=C stretching | Pyrimidine ring |

| 1250-1200 | C-O stretching (asymmetric) | Aryl ether (-OCH₃) |

| 1050-1000 | C-O stretching (symmetric) | Aryl ether (-OCH₃) |

Expert Insights:

The IR spectrum is expected to be dominated by strong N-H stretching bands from the primary amine. The aromatic C-H stretches will likely be of weaker intensity. A key diagnostic feature will be the strong C-O stretching bands of the aryl ether, which confirm the presence of the methoxy group. The pyrimidine ring vibrations will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

-

Sample Application: Place a small amount of solid 2-Amino-5-methoxypyrimidine powder onto the ATR crystal.

-

Apply Pressure: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): For 2-Amino-5-methoxypyrimidine (C₅H₇N₃O), the exact mass is 125.0589 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an m/z of 125.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization.

Caption: Plausible fragmentation pathway for 2-Amino-5-methoxypyrimidine in MS.

Plausible Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z 110.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond would lead to a fragment at m/z 94.

-

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyrimidine rings involves the elimination of HCN, which would produce a fragment ion at m/z 98.

Experimental Protocol for MS Data Acquisition (EI-GC/MS)

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC/MS) is a standard method for the analysis of volatile and semi-volatile small molecules.

-

Sample Preparation: Prepare a dilute solution of 2-Amino-5-methoxypyrimidine in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on the GC column. A typical temperature program would be to hold at 50°C for 1 minute, then ramp to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-5-methoxypyrimidine. The combination of experimental ¹H NMR data and well-founded predictions for ¹³C NMR, IR, and MS, along with detailed, field-proven protocols, offers a robust framework for the structural characterization of this important chemical entity. These data and methodologies are critical for ensuring the identity and purity of 2-Amino-5-methoxypyrimidine in research and development settings.

References

Sources

Aminopyrimidine Derivatives: A Technical Guide to Their Biological Targets in Drug Discovery

Abstract

The aminopyrimidine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the chemical backbone of numerous clinically approved and investigational drugs.[1][2][3] Its remarkable versatility stems from its ability to mimic the adenine base of ATP, enabling competitive binding to a wide array of enzymes, particularly protein kinases.[1][2] This technical guide provides an in-depth exploration of the key biological targets of aminopyrimidine derivatives, offering field-proven insights into the rationale behind their selection, detailed experimental workflows for their validation, and a forward-looking perspective on emerging targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical moiety in their therapeutic programs.

The Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Design

The significance of the aminopyrimidine nucleus in drug discovery cannot be overstated. As a heterocyclic aromatic organic compound, its structural features, particularly the arrangement of nitrogen atoms, allow it to form critical hydrogen bond interactions within the active sites of various enzymes.[4] This bioisosteric relationship with the purine scaffold of ATP is a primary driver of its success as a kinase inhibitor.[2] Furthermore, the pyrimidine ring is readily amenable to chemical modification at multiple positions, permitting medicinal chemists to meticulously fine-tune potency, selectivity, and pharmacokinetic properties (ADME).[1] This inherent "tunability" has led to the development of a vast library of derivatives targeting a diverse range of pathologies, most notably in oncology.[5][6]

Prime Target Class I: Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of enzymes in cellular signaling.[7] Kinases regulate a vast number of cellular processes, including proliferation, differentiation, survival, and metabolism, by catalyzing the phosphorylation of substrate proteins.[7] Their dysregulation is a well-established hallmark of cancer and other diseases, making them a major focus of targeted therapy.[1][2] Aminopyrimidine derivatives have emerged as one of the most successful classes of kinase inhibitors.[8]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play pivotal roles in cellular communication. Aberrant activation of RTKs is a frequent driver of oncogenesis.

Biological Rationale: EGFR is a key regulator of cell growth and survival.[1] Mutations and overexpression of EGFR are implicated in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][9] Inhibition of EGFR signaling can block tumor cell proliferation and induce apoptosis.

Aminopyrimidine Inhibitors: Many successful EGFR inhibitors incorporate the aminopyrimidine scaffold. These compounds often target both wild-type and mutated forms of the receptor, including those responsible for acquired resistance to earlier generations of inhibitors.[1][10] For instance, novel aminopyrimidine derivatives have been designed to span both the orthosteric (ATP-binding) and allosteric sites of EGFR to overcome resistance mutations like C797S.[9]

Experimental Workflow: Validating EGFR Inhibition

The following workflow outlines a standard, self-validating approach to confirm the on-target activity of a novel aminopyrimidine derivative against EGFR.

Workflow: Cellular EGFR Target Engagement and Pathway Modulation

Caption: Key kinase signaling pathways inhibited by aminopyrimidine derivatives.

Prime Target Class II: Dihydrofolate Reductase (DHFR)

Biological Rationale: DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. [11]Tetrahydrofolate is essential for the synthesis of nucleotides (specifically thymine) and amino acids. [11]Inhibiting DHFR depletes the cellular pool of thymine, leading to the arrest of DNA synthesis and cell death, particularly in rapidly dividing cells like bacteria and cancer cells. [11][12] Aminopyrimidine Inhibitors: The 2,4-diaminopyrimidine moiety is a classic pharmacophore for DHFR inhibitors. [13]These compounds act as folate antagonists, mimicking the natural substrate to competitively inhibit the enzyme. [14]Notable examples include the antibacterial drug Trimethoprim and the antimalarial Pyrimethamine. [11]More recently, lipid-soluble diaminopyrimidine derivatives have been developed to improve penetration across the blood-brain barrier for treating brain tumors. [15] Experimental Workflow: Validating DHFR Inhibition

A robust validation strategy involves confirming enzymatic inhibition and linking it to a specific antibacterial or antiproliferative effect.

Step-by-Step Protocol: Recombinant DHFR Enzyme Inhibition Assay

-

Enzyme and Substrates: Obtain purified recombinant DHFR from the target organism (e.g., Bacillus anthracis or human). [12]The reaction mixture includes the enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.

-

Assay Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Procedure:

-

In a 96-well UV-transparent plate, add buffer, NADPH, and varying concentrations of the aminopyrimidine inhibitor.

-

Initiate the reaction by adding DHF.

-

Immediately measure the absorbance at 340 nm every 15-30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Self-Validation: The IC₅₀ value from the enzymatic assay should correlate with the Minimum Inhibitory Concentration (MIC) values obtained from whole-cell antibacterial assays. [12][14]This linkage provides strong evidence that the observed antibacterial effect is due to DHFR inhibition.

Emerging and Other Biological Targets

The versatility of the aminopyrimidine scaffold extends beyond kinases and DHFR. Researchers are continuously identifying novel targets for this privileged structure.

| Target Protein/Pathway | Biological Rationale & Therapeutic Area | Aminopyrimidine Role | Representative Assay |

| β-Glucuronidase | Elevated activity is linked to colon cancer and urinary tract infections. [16][17] | Direct enzymatic inhibitor. [17] | In vitro enzymatic assay using a chromogenic substrate. [17] |

| MRP1 (ABCC1) | An efflux pump that confers multidrug resistance (MDR) in cancer. [18] | Potent inhibitor, sensitizing cancer cells to chemotherapy. [18] | Calcein-AM efflux assay in MRP1-overexpressing cells. [18] |

| BRD4 / PLK1 | BRD4 is an epigenetic reader; PLK1 is a mitotic kinase. Both are cancer targets. [19][20] | Dual inhibitor, targeting both epigenetic regulation and cell division. [19] | MTT cell viability assays, Western blot for downstream markers. [19] |

| HDACs | Histone deacetylases are epigenetic modifiers involved in cancer. | Dual inhibitor (with CDKs or FLT3) for synergistic anticancer effects. [21] | In vitro HDAC enzymatic assays and cellular proliferation assays. [21] |

| Wnt Signaling Pathway | Dysregulation is linked to various cancers and developmental disorders. [22] | Small molecule inhibitor of the canonical Wnt pathway. [22] | Luciferase reporter assays for β-catenin/TCF-Lef transcriptional activity. |

Conclusion and Future Directions

The aminopyrimidine scaffold remains a highly productive and versatile core in the landscape of drug discovery. Its proven success against protein kinases and DHFR has established it as a foundational element in the medicinal chemist's toolkit. The ongoing exploration of this scaffold continues to yield novel inhibitors against an expanding array of biological targets, from epigenetic modulators to transmembrane transporters. Future research will likely focus on developing derivatives with even greater selectivity, novel polypharmacology profiles for complex diseases, and applications in emerging therapeutic areas. The combination of established validation workflows and innovative screening platforms will ensure that aminopyrimidine-based compounds continue to be a source of next-generation therapeutics.

References

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.

- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

- Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. (n.d.). PubMed.

- 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.

- Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (n.d.). PubMed.

- Aminopyrimidine-based kinase inhibitors for treatment of cancer. (2018). Canberra IP.

- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). PMC.

- Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). Journal of Medicinal Chemistry - ACS Publications.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC - PubMed Central.

- Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2016). ResearchGate.

- The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). CORE.

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015).

- Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (2023). I.R.I.S.

- Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.

- Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). (n.d.). ResearchGate.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Representative privileged drugs based on Imidazo‐pyrimidine scaffolds... (n.d.). ResearchGate.

- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.

- The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025). PubMed.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). PMC - NIH.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.

- Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. (2024).

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).

- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.

- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (n.d.).

- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society.

- Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. (2015). PubMed.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciensage.info [sciensage.info]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its intrinsic physicochemical properties and synthetic tractability have cemented its status as a "privileged structure," forming the core of numerous blockbuster drugs across a vast spectrum of therapeutic areas.[2][3] This guide provides an in-depth analysis of the pyrimidine scaffold, moving beyond a simple catalog of its applications. We will explore the fundamental structural attributes that underpin its success, delve into key synthetic methodologies, dissect its role in targeting major disease pathways, and illuminate the principles of structure-activity relationship (SAR) that guide the optimization of pyrimidine-based drug candidates. For the researcher and drug development professional, this document serves as a technical resource, synthesizing field-proven insights to facilitate the continued innovation of pyrimidine-based therapeutics.

The Foundation of Success: Intrinsic Properties of the Pyrimidine Core

The widespread success of the pyrimidine scaffold is not accidental; it is rooted in a unique combination of physicochemical and structural features that make it exceptionally well-suited for molecular recognition by biological targets.

-

Hydrogen Bonding Capability: The defining feature of the pyrimidine ring is its two nitrogen atoms at positions 1 and 3. These nitrogen atoms are potent hydrogen bond acceptors, enabling the scaffold to form strong, directional interactions with amino acid residues in protein active sites, such as the "hinge region" of protein kinases.[1][4] This ability to form multiple hydrogen bonds is a primary driver of its high binding affinity for a multitude of targets.

-

Bioisosteric Versatility: In medicinal chemistry, pyrimidine is frequently employed as a bioisostere for other aromatic systems, most notably the phenyl ring and the purine core of ATP.[1][3] Replacing a phenyl group with a pyrimidine ring can introduce polarity, improve aqueous solubility, and create new hydrogen bonding opportunities.[5] Crucially, this substitution can also alter the metabolic profile of a compound, often reducing susceptibility to CYP-mediated oxidation, a common liability for electron-rich phenyl rings.[5] Its role as an isostere of adenine is fundamental to its application as a kinase inhibitor, allowing it to mimic ATP and compete for binding in the enzyme's active site.[6][7]

-

Synthetic Accessibility: The pyrimidine skeleton can be readily synthesized and, more importantly, easily modified for structural diversification at the 2, 4, 5, and 6 positions.[1] This synthetic tractability allows medicinal chemists to systematically explore the chemical space around the core, fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Pathways: Building the Core Scaffold

The ability to efficiently generate diverse libraries of pyrimidine derivatives is crucial for drug discovery campaigns. While numerous synthetic routes exist, a common and robust method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reactant.

Protocol: Generalized Biginelli-Type Condensation for Dihydropyrimidine Synthesis

This protocol describes a foundational multi-component reaction often used to generate dihydropyrimidine cores, which can be subsequently oxidized or further modified.

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl, p-TsOH). The choice of catalyst is critical for driving the reaction to completion and minimizing side products.

-

Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the heat provides the necessary activation energy for the multiple condensation and cyclization steps.

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold solvent to remove residual reactants, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol. This self-validating system is confirmed by the crystalline nature of the purified product and its characterization by NMR and mass spectrometry.

This foundational workflow can be adapted to produce a vast array of substituted pyrimidines, forming the basis for library synthesis in hit-to-lead campaigns.

A Spectrum of Therapeutic Impact: Pyrimidines in Action

The versatility of the pyrimidine scaffold is best illustrated by the sheer breadth of its therapeutic applications.[1][8] Derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others.[9][10]

Anticancer Agents: Targeting Uncontrolled Proliferation

Pyrimidines have made a profound impact on oncology, primarily through two mechanisms: kinase inhibition and nucleic acid interference.[11][12][13]

-

Protein Kinase Inhibitors: Many cancers are driven by aberrant protein kinase activity. Pyrimidine derivatives are exceptional kinase inhibitors because they can act as ATP-competitive binders.[3] The scaffold's nitrogen atoms form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[6] This has led to the development of numerous targeted therapies. For example, some Epidermal Growth Factor Receptor (EGFR) inhibitors utilize a pyrimidine core to block signaling pathways that drive tumor growth in non-small cell lung cancer.[14][15]

-